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Compound of Interest

Compound Name: 3-tert-Butyladipic acid

CAS No.: 10347-88-3

Cat. No.: B078269

Get Quote

Subtitle:Steric Engineering of the Carbon Backbone for Advanced Polymer & Prodrug

Architectures

Executive Summary: The Steric Advantage
In the landscape of dicarboxylic acids, Adipic acid (Hexanedioic acid) is the industrial titan—

linear, crystalline, and ubiquitous in Nylon-6,6 production. However, for precision applications in

drug delivery systems (DDS) and Metal-Organic Frameworks (MOFs), the high crystallinity and

low lipophilicity of linear adipates often become limiting factors.

3-tert-Butyladipic acid (3-tBAA) introduces a massive steric anchor—the tert-butyl group—at

the C3 position.[1] This guide benchmarks 3-tBAA against standard alternatives, demonstrating

how this single structural modification disrupts lattice packing to lower melting points while

simultaneously boosting lipophilicity (LogP) for enhanced membrane permeability in prodrug

designs.
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The following data synthesizes experimental values and high-confidence predictive models to

establish the "Design Space" differences between 3-tBAA and its linear counterparts.

Table 1: Comparative Property Landscape
Property

3-tert-

Butyladipic Acid

Adipic Acid

(Standard)
3-Methyladipic

Acid

Suberic Acid

(C8)

CAS Registry 10347-88-3 124-04-9 3058-01-3 505-48-6

Molecular Weight 202.25 g/mol 146.14 g/mol 160.17 g/mol 174.20 g/mol

Melting Point 112–115 °C 152–153 °C 85–90 °C 140–144 °C

LogP

(Lipophilicity)
~1.59 (High) 0.08 (Low) 0.55 (Med) 0.85 (Med)

Water Solubility

(20°C)
~4.9 g/L ~14–24 g/L Variable ~2.5 g/L

pKa (Predicted) ~4.70 4.43 / 5.41 ~4.5 4.52 / 5.40

Structural Role
Steric disruptor /

Lipophilic linker

Crystalline hard-

segment
Mild disruptor Flexible spacer

Scientist’s Insight: Note the Melting Point Depression (153°C

112°C) despite the increase in molecular weight. This is a classic "Steric Interference" effect.
The bulky tert-butyl group prevents the efficient "zipper-like" packing of the alkane chains seen
in Adipic acid. For drug development, this lower lattice energy often correlates with improved
dissolution rates in amorphous solid dispersions.

Mechanistic Analysis: The "Bulky Group" Effect
To understand why you would select 3-tBAA, we must visualize the causality between structure

and bulk property.

Diagram 1: Steric Impact on Lattice & Solubility
This diagram illustrates how the tert-butyl group forces a trade-off: it disrupts crystal packing

(lowering MP) while increasing the hydrophobic surface area (increasing LogP).
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Figure 1:Causal pathway linking the tert-butyl structural modification to macroscopic thermal

and biopharmaceutical properties.

Experimental Protocol: Comparative Solubility &
LogP Determination
Trustworthiness: A self-validating protocol is essential when evaluating novel linkers. This

workflow uses Adipic Acid as an internal standard to validate the system before measuring 3-

tBAA.

Objective: Determine the precise partition coefficient (LogP) and aqueous solubility to assess

suitability for prodrug linking.

Reagents
Analytes: 3-tert-Butyladipic acid (Test), Adipic acid (Reference).[2]

Solvents: 1-Octanol (HPLC grade), Phosphate Buffer (pH 7.4), Acetonitrile.
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Instrumentation: HPLC-UV or LC-MS.

Step-by-Step Methodology
System Suitability (The "Trust" Step):

Prepare a saturated solution of Adipic Acid in water at 25°C.

Measure concentration via HPLC.

Validation Criteria: Result must fall within 14–16 g/L. If not, recalibrate temperature control

and detector response before proceeding with 3-tBAA.

Shake-Flask LogP Determination:

Presaturation: Saturate 1-octanol with phosphate buffer and vice-versa for 24 hours.

Equilibration: Dissolve 10 mg of 3-tBAA in the pre-saturated octanol phase (

).

Partitioning: Add 5 mL of pre-saturated buffer (

). Vortex for 1 hour; centrifuge at 3000 rpm for 10 mins to separate phases.

Quantification: Remove aliquots from both phases. Dilute with Acetonitrile if necessary.

Analyze via HPLC.

Calculation:

Critical Control Point:

Since 3-tBAA has a pKa ~4.7, the pH of the buffer is critical. At pH 7.4, the acid is ionized

(dicarboxylate form). To measure intrinsic LogP (neutral form), repeat the experiment

using 0.1 N HCl as the aqueous phase.

Diagram 2: Validation Workflow
Visualizing the decision logic for accepting or rejecting experimental data.
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Figure 2:Logic flow for the self-validating solubility assessment protocol.

Applications in Advanced Materials
A. MOF Topology Control
In Metal-Organic Frameworks, linear adipic acid often forms dense, non-porous structures

(e.g., with Zinc or Copper). 3-tBAA is utilized to induce "Breathing" or permanent porosity. The

tert-butyl group acts as a "pillar," preventing the collapse of the 2D sheets into a dense 3D

structure, thereby maintaining accessible surface area for gas storage or catalysis.

B. Polymer Engineering
When copolymerized into polyesters, 3-tBAA lowers the Glass Transition Temperature (

) and crystallinity compared to pure adipates. This is vital for creating:

Soft Segments: In biodegradable polyurethanes where flexibility is required.

Surface Modifiers: The hydrophobic tert-butyl groups tend to migrate to the polymer surface,

altering wettability.

Conclusion
3-tert-Butyladipic acid is not merely a "heavier" adipic acid; it is a functional tool for steric

engineering.

Choose Adipic Acid when you need high crystallinity, structural rigidity, and cost-efficiency

(Nylons).
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Choose 3-tert-Butyladipic Acid when you need to disrupt packing, increase lipophilicity, or

introduce internal free volume in MOFs and drug delivery polymers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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